molecular formula C20H16BrNO2 B2584987 6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926209-48-5

6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B2584987
CAS No.: 926209-48-5
M. Wt: 382.257
InChI Key: XINMJXBWMGGONL-UHFFFAOYSA-N
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Description

6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C20H16BrNO2 This compound is characterized by the presence of a bromine atom, an ethylphenyl group, and a quinoline carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

    Stille Coupling: A palladium-catalyzed cross-coupling reaction between an organotin compound and an aryl halide to form the ethenyl linkage.

    Carboxylation: Introduction of the carboxylic acid group through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the ethenyl group to an epoxide or diol.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of 2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid.

    Substitution: Formation of azido or thiocyanato derivatives.

Scientific Research Applications

6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which 6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-[2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic acid
  • 6-Bromo-2-{2-[4-(trifluoromethoxy)phenyl]ethenyl}quinoline-4-carboxylic acid

Uniqueness

6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid is unique due to the presence of the ethylphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

6-bromo-2-[(E)-2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO2/c1-2-13-3-5-14(6-4-13)7-9-16-12-18(20(23)24)17-11-15(21)8-10-19(17)22-16/h3-12H,2H2,1H3,(H,23,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINMJXBWMGGONL-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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